![molecular formula C7H14O3 B6147531 2-methoxy-3,3-dimethylbutanoic acid CAS No. 183162-35-8](/img/no-structure.png)
2-methoxy-3,3-dimethylbutanoic acid
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Overview
Description
2-Methoxy-3,3-dimethylbutanoic acid is a chemical compound with the CAS Number: 183162-35-8 . It has a molecular weight of 146.19 and its IUPAC name is 2-methoxy-3,3-dimethylbutanoic acid .
Molecular Structure Analysis
The InChI code for 2-methoxy-3,3-dimethylbutanoic acid is 1S/C7H14O3/c1-7(2,3)5(10-4)6(8)9/h5H,1-4H3,(H,8,9) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 146.19 . It is stored at temperatures between 0-8 C .Scientific Research Applications
- Imidazo [4,5-c]pyridine Derivatives : 2-Methoxy-3,3-dimethylbutanoic acid serves as a building block for the synthesis of imidazo [4,5-c]pyridine derivatives. These compounds have shown promise as antimicrobial agents .
- Researchers use this compound as a reference standard in pharmaceutical testing. Its high quality ensures accurate results in analytical methods and quality control .
- The NIST ThermoData Engine software package includes critically evaluated thermodynamic property data for pure compounds, including 2-methoxy-3,3-dimethylbutanoic acid. These data are essential for modeling and predicting chemical behavior .
Organic Synthesis and Medicinal Chemistry
Pharmaceutical Testing and Reference Standards
Thermophysical Property Data Analysis
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
properties
{ "Design of the Synthesis Pathway": "The synthesis of 2-methoxy-3,3-dimethylbutanoic acid can be achieved through a multi-step process involving the protection of a carboxylic acid group, followed by alkylation and deprotection reactions.", "Starting Materials": [ "2-methyl-3-butanone", "methanol", "sodium hydride", "bromobutane", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "magnesium sulfate", "acetic anhydride", "pyridine" ], "Reaction": [ "Step 1: Protection of carboxylic acid group", "2-methyl-3-butanone is reacted with methanol and sodium hydride to form the corresponding methyl ketal.", "Step 2: Alkylation reaction", "The methyl ketal is then reacted with bromobutane in the presence of potassium carbonate to form the corresponding alkylated product.", "Step 3: Deprotection reaction", "The ketal protecting group is removed using hydrochloric acid, followed by neutralization with sodium hydroxide.", "Step 4: Esterification reaction", "The resulting carboxylic acid is then esterified with methanol in the presence of acetic anhydride and pyridine to form 2-methoxy-3,3-dimethylbutanoic acid.", "Step 5: Purification", "The crude product is purified by washing with sodium bicarbonate and drying over magnesium sulfate." ] } | |
CAS RN |
183162-35-8 |
Product Name |
2-methoxy-3,3-dimethylbutanoic acid |
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.2 |
Purity |
95 |
Origin of Product |
United States |
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